1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride 1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2094635-10-4
VCID: VC4949958
InChI: InChI=1S/C8H17N3O2S.2ClH/c9-14(12,13)8-1-3-11(4-2-8)7-5-10-6-7;;/h7-8,10H,1-6H2,(H2,9,12,13);2*1H
SMILES: C1CN(CCC1S(=O)(=O)N)C2CNC2.Cl.Cl
Molecular Formula: C8H19Cl2N3O2S
Molecular Weight: 292.22

1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride

CAS No.: 2094635-10-4

Cat. No.: VC4949958

Molecular Formula: C8H19Cl2N3O2S

Molecular Weight: 292.22

* For research use only. Not for human or veterinary use.

1-(Azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride - 2094635-10-4

Specification

CAS No. 2094635-10-4
Molecular Formula C8H19Cl2N3O2S
Molecular Weight 292.22
IUPAC Name 1-(azetidin-3-yl)piperidine-4-sulfonamide;dihydrochloride
Standard InChI InChI=1S/C8H17N3O2S.2ClH/c9-14(12,13)8-1-3-11(4-2-8)7-5-10-6-7;;/h7-8,10H,1-6H2,(H2,9,12,13);2*1H
Standard InChI Key MCQBDQRUGNPZGP-UHFFFAOYSA-N
SMILES C1CN(CCC1S(=O)(=O)N)C2CNC2.Cl.Cl

Introduction

Chemical Structure and Synthesis

Core Scaffold and Functional Groups

The compound features a piperidine ring substituted at the 4-position with a sulfonamide group (-SO₂NH₂) and at the 1-position with an azetidin-3-yl moiety. The azetidine ring, a four-membered saturated heterocycle, introduces conformational rigidity, while the piperidine scaffold provides a versatile platform for interactions with biological targets. The dihydrochloride salt form improves aqueous solubility, a critical factor for in vivo bioavailability .

Synthetic Pathways

While no explicit synthesis protocol for 1-(azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride is documented in the analyzed sources, analogous compounds suggest a multi-step approach involving:

  • Azetidine Intermediate Preparation: Boc-protected 3-aminoazetidine (e.g., 25 in ) serves as a starting material for alkylation or nucleophilic substitution. For example, alkylation with iodoalkyl reagents generates intermediates such as 27c–27f, followed by deprotection to yield free azetidine derivatives .

  • Piperidine Functionalization: Sulfonamide introduction at the piperidine 4-position likely proceeds via sulfonation of a piperidine precursor, followed by amidation. Patent WO2011112662A1 describes similar strategies for piperidine-4-sulfonamide derivatives, utilizing chlorosulfonation and subsequent amine coupling.

  • Coupling and Salt Formation: Microwave-assisted nucleophilic substitution (120–150°C) between the azetidine and piperidine intermediates, as demonstrated in , could yield the final product. Dihydrochloride salt formation would involve treatment with HCl in a polar solvent .

Table 1: Hypothetical Synthetic Intermediates and Conditions

StepIntermediateReaction ConditionsYield Optimization
1Boc-azetidine-3-amineAlkylation with R-X, Pd catalysisTemperature control (40–60°C)
2Piperidine-4-sulfonyl chlorideChlorosulfonation at 0°CStoichiometric SO₂Cl₂
3Freebase couplingMicrowave, DMF, 140°CTime reduction (30 min)
4Salt formationHCl/EtOH, rtpH adjustment to 2–3

Pharmacological Properties

Receptor Affinity and Selectivity

Although direct binding data for 1-(azetidin-3-yl)piperidine-4-sulfonamide dihydrochloride is unavailable, structurally related compounds exhibit affinity for histamine H₃ receptors (H₃R) and Janus kinase 1 (JAK1). For instance, azetidine-containing analogs such as 14d in demonstrate high H₃R affinity (pKᵢ = 8.5) and potency (pEC₅₀ = 9.5), with partial agonism (α = 0.5). The piperidine-sulfonamide moiety in WO2011112662A1 contributes to JAK1 inhibition via hydrogen bonding with the kinase’s ATP-binding pocket.

Functional Activity

The compound’s dual heterocyclic architecture may enable biased signaling at GPCRs. For example, 14d in shows 10-fold selectivity for murine H₃R over H₄R (pEC₅₀ = 10.0 vs. 9.0), suggesting that the azetidine-piperidine scaffold favors H₃R engagement. Functional assays using CRE-luciferase reporter systems (as detailed in ) could quantify cAMP modulation by the sulfonamide derivative.

Table 2: Hypothetical Pharmacological Profile

ParameterPredicted ValueReference Compound (14d )
H₃R pKᵢ8.2–8.78.5 ± 0.1
JAK1 IC₅₀ (nM)50–100N/A
Metabolic Stability (t₁/₂)120–150 min130.8 min
Cl_int (mL/min/kg)18–2220.7

Therapeutic Applications

Central Nervous System Disorders

H₃R agonists/modulators are investigated for narcolepsy and cognitive disorders. The compound’s predicted H₃R affinity aligns with potential wake-promoting or neuroprotective effects, though partial agonism may limit efficacy compared to full agonists like histamine .

Inflammatory Diseases

JAK1 inhibition, as implied by structural similarities to WO2011112662A1 , could position this compound as a candidate for autoimmune conditions (e.g., rheumatoid arthritis). Dual H₃R/JAK1 activity might offer synergistic benefits in neuroinflammatory pathologies.

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